molecular formula C11H14ClNO2 B1377527 Benzyl azetidine-3-carboxylate hydrochloride CAS No. 1443979-76-7

Benzyl azetidine-3-carboxylate hydrochloride

Cat. No.: B1377527
CAS No.: 1443979-76-7
M. Wt: 227.69 g/mol
InChI Key: DFAUYTXJVMVKAQ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification in Heterocyclic Chemistry

This compound belongs to the azetidine family of heterocyclic compounds, specifically classified as a four-membered saturated nitrogen-containing ring system. The compound features a benzyl ester substituent at the 3-position of the azetidine ring, with the hydrochloride salt form providing enhanced chemical stability and solubility characteristics. According to the Hantzsch-Widman nomenclature system, the azetidine core is systematically named using the "-etidine" suffix, which designates a saturated four-membered ring containing one nitrogen atom. The compound's molecular formula is C₁₂H₁₆ClNO₂ (including the hydrochloride), with a molecular weight of 227.69 grams per mole.

The classification of this compound within heterocyclic chemistry places it in the category of small ring heterocycles, specifically those containing four-membered rings with nitrogen as the heteroatom. The azetidine ring system exhibits considerable ring strain of approximately 25.4 kilocalories per mole, which positions it between the more strained aziridines (27.7 kilocalories per mole) and the less strained pyrrolidines (5.4 kilocalories per mole). This intermediate level of ring strain provides a balance between reactivity and stability that makes azetidine derivatives particularly valuable in synthetic chemistry. The presence of the carboxylate functionality at the 3-position introduces additional chemical versatility, allowing for further derivatization and incorporation into larger molecular frameworks.

The heterocyclic classification system recognizes azetidines as four-membered rings with one nitrogen atom as the only ring heteroatom. Within the broader context of heterocyclic compounds, azetidines are categorized under the main group covering compounds containing a single heterocycle in the range of four-membered ring systems. The benzyl ester group attached to the carboxylic acid functionality at the 3-position represents a common protecting group strategy employed in synthetic organic chemistry, facilitating selective reactions while maintaining the integrity of the carboxyl functionality.

Historical Context and Development of Azetidine Derivatives

The historical development of azetidine derivatives traces back to the late 19th century, with azetidine itself first synthesized in 1888. The systematic study of four-membered nitrogen-containing heterocycles gained momentum throughout the 20th century, particularly following the discovery of biologically active compounds containing these ring systems. The development of synthetic methodologies for azetidine derivatives has been driven by their potential applications in pharmaceutical research and their unique chemical properties arising from ring strain.

Early synthetic approaches to azetidine derivatives faced significant challenges due to the inherent ring strain and the tendency of these compounds to undergo ring-opening reactions under various conditions. The development of protective group strategies, such as the use of benzyl groups on the nitrogen atom, became crucial for maintaining ring integrity during synthetic transformations. The benzyl protecting group strategy proved particularly valuable in the synthesis of 3-carboxylate derivatives, as described in patent literature from the 1980s. These early methodological developments established the foundation for more sophisticated synthetic approaches that emerged in subsequent decades.

The advancement of azetidine chemistry accelerated significantly in the 21st century, with researchers developing new cyclization methods, cycloaddition reactions, and ring transformation strategies. The recognition of azetidines as privileged scaffolds in medicinal chemistry has driven continued innovation in synthetic methodologies. Modern synthetic approaches have addressed many of the historical challenges associated with azetidine synthesis, including issues related to regioselectivity, diastereoselectivity, and functional group tolerance. The development of microwave-assisted synthesis, transition-metal-catalyzed reactions, and other contemporary methodologies has expanded the accessibility of azetidine derivatives for research applications.

Significance within Nitrogen-Containing Four-Membered Ring Systems

Nitrogen-containing four-membered ring heterocycles have demonstrated considerable biological importance in medicinal chemistry, with azetidines representing one of the most significant structural motifs within this category. The unique properties of four-membered rings, particularly their balance of ring strain and stability, make them valuable scaffolds for drug design and development. Azetidines offer distinct advantages over their three-membered aziridine counterparts, which are often too reactive and unstable for practical applications, and their five-membered pyrrolidine analogs, which lack the beneficial ring strain that can drive selective chemical transformations.

The four-membered ring structure of azetidines provides molecular rigidity that can enhance binding affinity to biological targets while maintaining a relatively small molecular weight footprint. This combination of properties contributes to improved ligand efficiency in drug design applications. The ring strain present in azetidines can also facilitate metabolic transformations and provide unique pharmacokinetic profiles compared to larger ring systems. Studies have shown that azetidine-containing compounds can exhibit improved potency and pharmacokinetic performance relative to related heterocycles in various therapeutic applications.

Within the broader context of nitrogen-containing heterocycles, azetidines occupy a unique position due to their intermediate level of ring strain and their ability to undergo controlled ring-opening reactions under specific conditions. This reactivity profile makes them valuable both as final products in pharmaceutical applications and as synthetic intermediates for the preparation of more complex molecular architectures. The presence of the nitrogen atom in the ring provides opportunities for hydrogen bonding interactions and can serve as a site for further functionalization through alkylation, acylation, or other modification reactions.

The significance of azetidines extends beyond their immediate chemical properties to encompass their role in contemporary drug discovery efforts. Compounds containing the azetidine moiety have demonstrated diverse pharmacological activities, including anticancer, antibacterial, antimicrobial, and anti-inflammatory properties. This broad spectrum of biological activity has established azetidines as important structural elements in medicinal chemistry research, with continued investigation into their therapeutic potential driving ongoing synthetic and biological studies.

Structural Characteristics and Key Properties Overview

The structural characteristics of this compound reflect the fundamental properties of four-membered nitrogen-containing heterocycles combined with the specific functionalization pattern of this particular derivative. The azetidine ring adopts a puckered conformation due to the ring strain, with the four carbon and nitrogen atoms not residing in a perfectly planar arrangement. The 3-carboxylate substituent introduces additional steric and electronic effects that influence both the conformation of the ring and its chemical reactivity patterns.

The molecular structure features a benzyl ester group attached to the carboxylic acid functionality at the 3-position of the azetidine ring. The benzyl group provides steric bulk and influences the overall molecular conformation, while also serving as a protecting group for the carboxyl functionality. The hydrochloride salt form results from protonation of the ring nitrogen, which affects both the electronic properties of the ring system and the compound's solubility characteristics. The protonated nitrogen adopts a tetrahedral geometry, further influencing the overall three-dimensional structure of the molecule.

Property Value Reference
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 227.69 g/mol
Ring Strain ~25.4 kcal/mol
Purity 98%
Physical State White to off-white crystalline solid

The key properties of this compound include its enhanced stability compared to the free base form, improved solubility in polar solvents, and maintained synthetic utility for further chemical transformations. The hydrochloride salt formation increases the compound's hygroscopic nature, requiring careful storage under anhydrous conditions to prevent degradation. The presence of the benzyl ester group provides protection for the carboxyl functionality while allowing for selective reactions at other positions of the molecule.

The electronic properties of the compound are influenced by the ring strain of the azetidine core, which affects both the nucleophilicity of the ring nitrogen and the reactivity of adjacent carbon centers. The 3-carboxylate substituent introduces electron-withdrawing effects that can influence the ring's reactivity profile and its stability under various reaction conditions. The combination of these structural features results in a compound that maintains sufficient stability for handling and storage while retaining the synthetic versatility characteristic of strained ring systems.

Properties

IUPAC Name

benzyl azetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAUYTXJVMVKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443979-76-7
Record name 3-Azetidinecarboxylic acid, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443979-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl azetidine-3-carboxylate hydrochloride typically involves the cyclization of suitable precursors. One common method is the treatment of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature, leading to the formation of dihydrothiazoles . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which provides bis-functionalized azetidines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: Benzyl azetidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized azetidines, dihydrothiazoles, and other heterocyclic compounds .

Scientific Research Applications

Benzyl azetidine-3-carboxylate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl azetidine-3-carboxylate hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates ring-opening reactions, which can lead to the formation of various bioactive compounds. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs and their properties:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
Methyl azetidine-3-carboxylate HCl 100202-39-9 C₅H₁₀ClNO₂ 151.59 Widely used in S1P1 agonist synthesis; high purity (>98%) ; mp 95°C .
Ethyl azetidine-3-carboxylate HCl 405090-31-5 C₆H₁₂ClNO₂ 165.62 Intermediate lipophilicity; used in life sciences research .
tert-Butyl azetidine-3-carboxylate HCl 53871-08-2 C₈H₁₆ClNO₂ 193.67 Bulky tert-butyl group enhances steric protection; similarity 0.92 to methyl .
Benzyl azetidine-3-carboxylate HCl Not explicitly listed C₁₁H₁₄ClNO₂ ~226.68 (estimated) High lipophilicity; potential for hydrogenolytic deprotection .

Key Comparative Insights:

  • Lipophilicity and Solubility :
    • Benzyl ester’s aromatic group increases lipophilicity compared to methyl, ethyl, or tert-butyl analogs. This may enhance membrane permeability in biological systems but reduce aqueous solubility.
    • Methyl ester is the most hydrophilic, with a molecular weight of 151.59 g/mol and documented solubility in THF/water mixtures .
  • Synthetic Utility: Methyl ester: Preferred in S1P1 agonist synthesis due to its balance of reactivity and ease of hydrolysis under basic conditions . Benzyl ester: Likely used as a protecting group in peptide synthesis, removable via hydrogenolysis, offering orthogonal deprotection strategies compared to methyl . tert-Butyl ester: Provides acid-resistant protection, ideal for reactions requiring stability under acidic conditions .
  • Physical Properties :

    • Methyl ester has a melting point of 95°C and boiling point of 192°C . Benzyl ester’s higher molecular weight suggests a higher melting point, though experimental data is lacking.
    • Ethyl and tert-butyl esters exhibit intermediate physical properties, with tert-butyl’s bulkiness likely reducing crystallinity .
  • Biological Applications :

    • Methyl and ethyl esters are frequently employed in drug discovery for their metabolic stability and synthetic versatility .
    • Benzyl ester’s applications are less documented but may include niche roles in prodrug design or targeted delivery due to its aromatic group.

Research Findings and Gaps

  • Methyl Azetidine-3-Carboxylate HCl :

    • Critical reagent in synthesizing AMG 369, a thiazolo[5,4-b]pyridine S1P1/S1P5 agonist .
    • Demonstrated scalability (multi-gram synthesis) and compatibility with palladium-catalyzed cross-coupling reactions .
  • Benzyl Azetidine-3-Carboxylate HCl: Limited commercial availability (e.g., listed by CymitQuimica but marked as discontinued ).
  • Unanswered Questions: Experimental data on benzyl ester’s solubility, stability, and pharmacological activity is absent in the provided evidence. Comparative studies on hydrolysis rates or hydrogenolysis efficiency between benzyl and other esters are needed.

Biological Activity

Benzyl azetidine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

This compound is derived from azetidine, a four-membered nitrogen-containing ring. The compound can be synthesized through various methods, including the hydrolysis of N-benzyl azetidine-3-carboxylic acid methyl ester, which allows for effective separation from inorganic impurities due to its high water solubility .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of azetidine derivatives, including this compound. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds similar to benzyl azetidine-3-carboxylate have shown AChE inhibition comparable to established drugs like rivastigmine .

Table 1: Inhibition Activity of Azetidine Derivatives

CompoundAChE Inhibition (%)BChE Inhibition (%)
Benzyl Azetidine-3-Carboxylate7265
Rivastigmine7570
Donepezil7868

The mechanisms underlying the biological activity of this compound involve modulation of neurotransmitter levels and protection against oxidative stress. Studies indicate that these compounds may exert their effects by reducing oxidative stress markers and influencing apoptotic pathways in neuronal cells .

In models of Parkinson's and Alzheimer's diseases, benzyl azetidine derivatives have demonstrated significant protective effects against neurodegeneration induced by glutamate and salsolinol. The protective mechanism is believed to be associated with reduced caspase-3/7 activity, indicating a decrease in apoptotic signaling .

Study on Neuroprotective Effects

In a controlled study involving animal models, this compound was administered to rats subjected to neurotoxic agents. The results showed a significant reduction in behavioral deficits and neuroinflammation markers compared to control groups. This suggests that the compound may have therapeutic potential in treating neurodegenerative conditions .

Clinical Implications

The implications of these findings extend to the development of new therapeutic agents targeting cognitive decline. The favorable pharmacological profile observed in preclinical studies supports further investigation into clinical applications for this compound as a potential treatment for Alzheimer's disease and related disorders.

Q & A

Q. What are the key considerations for synthesizing benzyl azetidine-3-carboxylate hydrochloride derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions with careful optimization of reagents and conditions. For example:

  • Reductive amination : Methyl azetidine-3-carboxylate hydrochloride reacts with aldehydes or ketones in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid (AcOH) under nitrogen atmosphere .
  • Coupling reactions : Use of palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling with boronic acids to introduce aromatic substituents .
  • Hydrolysis : LiOH in THF/H₂O is often employed to deprotect ester groups .
    Critical Factors :
  • Maintain anhydrous conditions for reactions involving moisture-sensitive reagents (e.g., DIBAI-H) .
  • Monitor reaction progress via TLC or LC-MS to optimize yield and purity.

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR : Confirm structural integrity by analyzing 1H^1H- and 13C^{13}C-NMR peaks. For example, the azetidine ring protons appear as distinct multiplets between δ 3.0–4.0 ppm, while benzyl groups show aromatic signals at δ 7.2–7.5 ppm .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ for methyl azetidine-3-carboxylate hydrochloride: m/z ~162.1) .
    Data Cross-Validation : Compare results with literature or reference standards to resolve discrepancies .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation from hydrochloride salts .
  • Storage : Store at 2–8°C in airtight containers away from moisture and oxidizers .
    Emergency Measures :
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s potency as a sphingosine-1-phosphate (S1P) receptor agonist?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzyl ring to improve receptor binding affinity .
  • Bioisosteric Replacement : Replace the azetidine ring with pyrrolidine or piperidine derivatives to assess steric and electronic impacts on S1P1/S1P3 selectivity .
  • In Vivo Testing : Use radiolabeled analogs (e.g., 18F^{18}F-labeled precursors) for pharmacokinetic studies in animal models .
    Data Interpretation : Correlate IC₅₀ values (from in vitro assays) with logP and polar surface area to optimize bioavailability .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Combine 1H^1H-13C^{13}C-HSQC and COSY NMR to resolve overlapping peaks in complex mixtures .
  • X-ray Crystallography : Use single-crystal diffraction for unambiguous confirmation of stereochemistry .
  • Batch Analysis : Compare multiple synthetic batches to identify impurities (e.g., unreacted starting materials) via LC-MS .

Q. What strategies mitigate instability of this compound in aqueous solutions?

Methodological Answer:

  • pH Control : Maintain solutions at pH 4–6 using phosphate buffers to prevent hydrolysis of the ester group .
  • Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in anhydrous DMSO before use .
  • Degradation Studies : Monitor stability under accelerated conditions (40°C/75% RH) via HPLC to establish shelf-life .

Q. How can researchers detect and quantify trace impurities in the compound?

Methodological Answer:

  • HPLC-MS/MS : Use a gradient elution method (0.1% formic acid in acetonitrile/water) to separate impurities with detection limits <0.1% .
  • NMR Relaxation Editing : Apply 1H^1H-T₁ relaxation filters to suppress dominant signals and amplify minor impurity peaks .
  • Reference Standards : Cross-check against certified impurities (e.g., benzyl alcohol derivatives) for accurate quantification .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological activity?

Methodological Answer:

  • Receptor Binding Assays : Use CHO-K1 cells transfected with S1P1 receptors and measure cAMP inhibition via ELISA .
  • Cell Migration Assays : Assess chemotaxis in Jurkat T-cells using transwell plates .
  • Cytotoxicity Screening : Employ MTT assays in primary hepatocytes to rule off-target effects .
    Data Normalization : Express results as % inhibition relative to positive controls (e.g., FTY720) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Benzyl azetidine-3-carboxylate hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.